Crystal Conformation Divergence: A 83.72° Dihedral Ring Twist Differentiates DCB from Unsubstituted and Mono-Substituted Benzophenones
In a comparative crystallographic analysis of 104 substituted benzophenone structures, 2-amino-2',5'-dichlorobenzophenone (DCB) exhibits a dihedral ring twist angle of 83.72° between the planes of its two aromatic rings [1]. This value substantially exceeds the twist angles observed for unsubstituted benzophenone (54° orthorhombic form, 65° monoclinic metastable form) and for comparators such as 4-chloro-4'-hydroxybenzophenone (64.66°) [1]. Among six newly determined structures in the study, DCB displays the largest deviation from planarity, which is attributed to the combined steric effects of the 2,5-dichloro substitution and ortho-amino group [1]. This extreme non-planar conformation is the largest reported twist angle in the set of 104 benzophenone derivatives examined [1].
| Evidence Dimension | Dihedral ring twist angle between aromatic ring planes |
|---|---|
| Target Compound Data | 83.72° (6) [standard deviation in parentheses] |
| Comparator Or Baseline | Unsubstituted benzophenone (orthorhombic): 54°; Unsubstituted benzophenone (monoclinic): 65°; 4-Chloro-4'-hydroxybenzophenone: 64.66° (8); 3-Hydroxybenzophenone: 51.61° (5) |
| Quantified Difference | DCB exhibits a +29.7° increase over orthorhombic unsubstituted benzophenone and a +19.1° increase over 4-chloro-4'-hydroxybenzophenone |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; Cambridge Structural Database (CSD) analysis of 104 benzophenone derivatives |
Why This Matters
This unique conformation influences intermolecular packing and steric accessibility during cyclization to benzodiazepine cores, making DCB structurally non-interchangeable with less twisted analogs in solid-state reactions or crystal engineering applications.
- [1] Etter, M. C., et al. Conformations of substituted benzophenones. Acta Crystallographica Section B. 2008; 64(Pt 2): 206-216. View Source
